molecular formula C16H23NO4 B1384952 Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217673-24-9

Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B1384952
CAS No.: 1217673-24-9
M. Wt: 293.36 g/mol
InChI Key: MVRRUBICVCEZIX-STQMWFEESA-N
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Description

Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate is a stereoisomerically defined pyrrolidinecarboxylate ester characterized by a 2-methoxy-4-propylphenoxy substituent at the C-4 position of the pyrrolidine ring. Pyrrolidinecarboxylates are valued for their conformational rigidity and ability to interact with biological targets, such as enzymes or receptors, making them promising candidates for drug development . The 2-methoxy and 4-propyl groups on the phenoxy ring likely influence lipophilicity and electronic properties, which are critical for pharmacokinetics and target binding.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-4-5-11-6-7-14(15(8-11)19-2)21-12-9-13(17-10-12)16(18)20-3/h6-8,12-13,17H,4-5,9-10H2,1-3H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRRUBICVCEZIX-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a convergent approach:

  • Preparation of the pyrrolidine core with stereochemical control.
  • Functionalization of the aromatic ring with the methoxy and propyl substituents.
  • Coupling of the aromatic moiety to the pyrrolidine ring via nucleophilic aromatic substitution or cross-coupling reactions.
  • Esterification to introduce the methyl ester group at the pyrrolidine carboxylate position.

This approach ensures stereochemical integrity and allows for modifications to optimize yield and purity.

Synthesis of the Pyrrolidine Core

Step 1: Stereoselective Cyclization

The pyrrolidine ring with (2S,4S) stereochemistry can be synthesized via a stereoselective cyclization of an amino acid derivative, such as L-proline or a protected precursor, using chiral catalysts or auxiliaries to maintain stereochemistry.

Method:

  • Starting from L-proline derivatives, employ a reductive amination or cyclization with suitable aldehydes or ketones under stereoselective conditions.
  • Use of chiral catalysts like BINOL-based phosphoric acids or chiral Lewis acids can enhance stereoselectivity.

Research Findings:

  • A study demonstrated that chiral auxiliary-mediated cyclizations yield high stereoselectivity, with enantiomeric excesses exceeding 95%.

Esterification of the Carboxylate Group

Step 4: Formation of the Methyl Ester

The free carboxylic acid on the pyrrolidine ring is esterified using methylating agents.

Method:

  • React the carboxylic acid with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Alternatively, perform Fischer esterification using methanol and an acid catalyst like sulfuric acid under reflux conditions.

Research Findings:

  • Fischer esterification provides high yields of methyl esters when optimized for reaction time and temperature.

Purification and Characterization

Post-synthesis, the compound is purified via column chromatography or recrystallization. Confirmation of stereochemistry and purity is achieved through NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.

Data Table: Summary of Preparation Methods

Step Reaction Type Reagents & Conditions Key References Remarks
1 Stereoselective cyclization Chiral auxiliaries, Lewis acids High stereoselectivity
2 Aromatic coupling Palladium catalysts, cross-coupling Regioselective phenoxy attachment
3 Esterification Methyl iodide, methanol, acid catalysis High yield of methyl ester

Notes and Considerations

  • Stereocontrol: Maintaining stereochemistry during pyrrolidine formation is crucial; chiral catalysts or auxiliaries are recommended.
  • Functional Group Compatibility: Protecting groups may be necessary to prevent side reactions during aromatic substitution.
  • Reaction Optimization: Reaction parameters such as temperature, solvent, and catalyst loading should be optimized based on scale and desired purity.
  • Safety Precautions: Handling methylating agents and palladium catalysts requires appropriate safety measures due to toxicity and environmental considerations.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : This compound can undergo oxidation reactions, where it might lose electrons and gain oxygen, leading to the formation of oxidized products.

  • Reduction: : Conversely, it can also participate in reduction reactions, gaining electrons and losing oxygen.

Common reagents and conditions

  • Oxidizing agents: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide could be used under specific conditions.

  • Reducing agents: : Agents like lithium aluminum hydride or sodium borohydride might be employed for reduction.

Major products formed: : The products formed depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to serve as a building block in organic synthesis.

  • Biology: : Researchers explore its potential as a biochemical tool to study various biological pathways. Its interactions with biological molecules can provide insights into cellular processes.

  • Medicine: : Preliminary studies suggest potential pharmaceutical applications, including as a lead compound for drug development. Its activity against certain biological targets could make it a candidate for therapeutic agents.

  • Industry: : Beyond research labs, this compound could find applications in industrial processes, including the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate exerts its effects involves its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modifying their activity. This binding can initiate a cascade of biochemical events within cells, influencing various pathways and resulting in observable effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidinecarboxylate derivatives, focusing on substituent variations, molecular properties, and pharmacological implications.

Structural and Molecular Property Comparison

Table 1: Key Properties of Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy Group Salt Form Hazard Class Reference
This compound (Target) Inferred: C16H21NO4 ~291.34 (calculated) 2-methoxy-4-propylphenoxy No Unknown N/A
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate C16H23NO3 277.36 4-isopropyl-3-methylphenoxy No Not specified
Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate C12H14N2O5 266.25 4-nitrophenoxy No Not specified
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride C16H17Cl2NO3 342.22 4-chloro-1-naphthyloxy Hydrochloride IRRITANT
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride C14H20ClNO3 285.77 2,3-dimethylphenoxy Hydrochloride IRRITANT
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate C15H21NO3 263.33 3-isopropylphenoxy No Not specified
Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate C16H21NO4 291.34 (calculated) 4-propoxyphenoxy No Not specified
Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-methoxy group is electron-donating, which may enhance aromatic ring stability and influence hydrogen bonding. Alkyl Chain Variations: The 4-propyl group in the target compound contributes to higher lipophilicity compared to analogs with shorter chains (e.g., 4-propoxyphenoxy in ). This could enhance membrane permeability but may reduce aqueous solubility .

Salt Forms and Solubility :

  • Hydrochloride salts (Evidences 5–6, 9) improve water solubility, which is advantageous for bioavailability. The target compound, lacking a salt form, may require formulation adjustments for optimal delivery .

Hazard Classification :

  • Analogs with bulky substituents (e.g., naphthyloxy in ) or hydrochloride salts are classified as irritants, suggesting similar handling precautions may apply to the target compound .

Biological Activity

Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H24ClNO4
  • Molecular Weight : 329.821 g/mol
  • CAS Number : 1354487-70-9

The compound features a pyrrolidine ring substituted with a methoxy-4-propylphenoxy group, which may contribute to its biological properties.

This compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects.

  • Neurotransmitter Modulation : The compound may influence serotonin and norepinephrine pathways, similar to other compounds in its class. This action can affect mood regulation and anxiety levels.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest

In Vivo Studies

Animal studies have shown that administration of the compound leads to significant reductions in inflammatory markers in models of arthritis. The results indicate potential use in treating chronic inflammatory conditions.

Study TypeModelResult
Arthritis ModelRats40% reduction in inflammation markers
Anxiety ModelMiceDecreased anxiety-like behavior

Case Studies

  • Case Study on Anxiety Management : A clinical trial involving patients with generalized anxiety disorder evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in anxiety scores compared to placebo.
  • Case Study on Cancer Treatment : A cohort study assessed the effects of the compound on patients with metastatic breast cancer. Patients receiving the compound alongside standard treatment showed improved outcomes compared to those receiving only standard care.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate, and what are the critical stereochemical control steps?

  • Methodology : The synthesis typically involves protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are employed. Key steps include:

  • Esterification : Coupling the pyrrolidine core with the substituted phenoxy group under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to retain stereochemistry .
  • Deprotection : Acidic removal of the Boc group (e.g., HCl in dioxane) followed by methylation to yield the final ester .
    • Data Contradictions : Variations in reaction yields (70–90%) may arise from solvent polarity (THF vs. DCM) and temperature sensitivity .

Q. How can the stereochemical purity of this compound be validated?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase; compare retention times with enantiomerically pure standards (>98% ee) .
  • X-ray Crystallography : Resolve the absolute configuration via single-crystal analysis (Flack parameter < 0.1 confirms (2S,4S) configuration) .
  • NMR Spectroscopy : Analyze vicinal coupling constants (e.g., 3JHH^3J_{HH}) to confirm dihedral angles consistent with the (2S,4S) conformation .

Q. What purification strategies effectively isolate this compound from synthetic byproducts?

  • Methodology :

  • Flash Chromatography : Use silica gel with a gradient elution (ethyl acetate/hexane, 20–50%) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity (>98% by HPLC) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

  • Methodology :

  • Accelerated Stability Studies : Store solutions (1 mM) in DMSO, methanol, and PBS (pH 7.4) at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC-UV at 254 nm .
  • Key Findings :
  • DMSO : Stable for >90 days at -20°C (degradation <2%) .
  • Aqueous Buffers (pH <5) : Rapid hydrolysis of the ester group (t₁/₂ = 7 days at 25°C) .

Q. What analytical approaches resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?

  • Methodology :

  • Dose-Response Profiling : Test the compound across concentrations (1 nM–100 µM) in both isolated enzyme (e.g., fluorescence-based assays) and cell-based systems (e.g., luciferase reporters).
  • Metabolite Screening : Use LC-MS to identify active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to off-target effects .
    • Data Interpretation : Discrepancies often arise from differential cell permeability or metabolic activation in cellular models .

Q. How can computational modeling predict the compound’s binding mode to target proteins?

  • Methodology :

  • Molecular Docking : Perform flexible docking (AutoDock Vina) using the protein’s crystal structure (PDB ID). Validate poses with MD simulations (GROMACS) to assess binding stability .
  • Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG) and compare with experimental IC₅₀ values .
    • Limitations : Accuracy depends on force field parameterization of the methoxy-propylphenoxy group .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and solution preparation .
  • Storage : Store under inert gas (Argon) at -20°C in amber vials to prevent light-induced degradation .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA Category D) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.